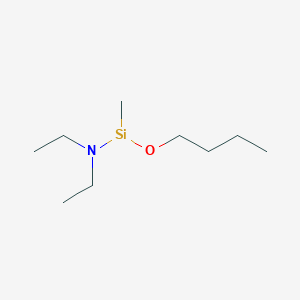
CID 15635647
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 15635647” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of CID 15635647 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, use of industrial-grade reagents, and implementation of efficient purification techniques to ensure the compound meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
CID 15635647 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental in modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.
Applications De Recherche Scientifique
CID 15635647 has a wide range of scientific research applications across various fields:
Chemistry: It is used as a reagent or intermediate in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be utilized in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: this compound could have potential therapeutic applications, such as in drug development or as a diagnostic tool.
Industry: The compound might be employed in the production of specialty chemicals, materials science, or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of CID 15635647 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s potential therapeutic applications and side effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to CID 15635647 include those with analogous structures or functional groups. Examples might include compounds with similar core structures but different substituents, leading to variations in their chemical and biological properties.
Uniqueness
This compound stands out due to its unique combination of structural features and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective or versatile.
Propriétés
Formule moléculaire |
C9H22NOSi |
|---|---|
Poids moléculaire |
188.36 g/mol |
InChI |
InChI=1S/C9H22NOSi/c1-5-8-9-11-12(4)10(6-2)7-3/h5-9H2,1-4H3 |
Clé InChI |
RETXKRWWBVZOJE-UHFFFAOYSA-N |
SMILES canonique |
CCCCO[Si](C)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


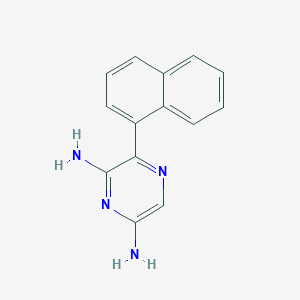
![9,9'-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane)](/img/structure/B12564302.png)
![1H,3H,5H-2,6-Methanoimidazo[1,5-c]imidazole](/img/structure/B12564307.png)
![[1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine](/img/structure/B12564314.png)
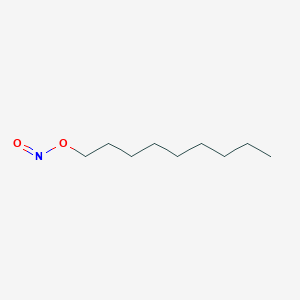
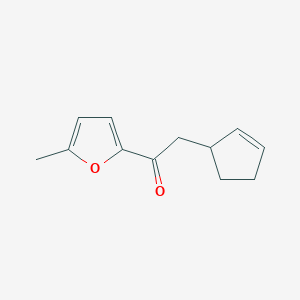
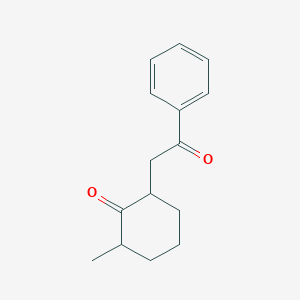
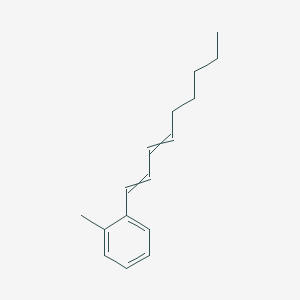
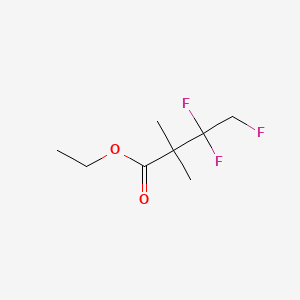
![4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide](/img/structure/B12564360.png)
![[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-2-isopropyl-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methyl-phenyl] N,N-dimethylsulfamate](/img/structure/B12564367.png)
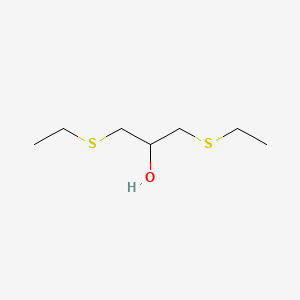
![N''-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine](/img/structure/B12564372.png)

